molecular formula C15H23N3O3 B12618059 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid CAS No. 912541-08-3

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B12618059
CAS No.: 912541-08-3
M. Wt: 293.36 g/mol
InChI Key: PHQOVWBVUCCYBD-UHFFFAOYSA-N
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Description

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino or diethylcarbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of diethylamino and diethylcarbamoyl groups makes it a versatile compound for various applications.

Properties

CAS No.

912541-08-3

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O3/c1-5-17(6-2)11-9-12(14(19)18(7-3)8-4)16-13(10-11)15(20)21/h9-10H,5-8H2,1-4H3,(H,20,21)

InChI Key

PHQOVWBVUCCYBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC(=C1)C(=O)O)C(=O)N(CC)CC

Origin of Product

United States

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